hydrogen carbonate;tetrabutylazanium

Radiopharmaceutical Synthesis PET Tracer Production Phase-Transfer Catalysis

Essential PTC for ¹⁸F-PET tracer production. Delivers radiochemical yields comparable to cryptand methods (46.7% RCY) while eliminating co-solvent steps. Superior selectivity: 45% higher yield vs. TBAOH with 28% less by-product in base-sensitive applications. Critical for [¹⁸F]FES and [¹⁸F]fallypride GMP synthesis.

Molecular Formula C17H37NO3
Molecular Weight 303.5 g/mol
CAS No. 17351-62-1
Cat. No. B231075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehydrogen carbonate;tetrabutylazanium
CAS17351-62-1
Molecular FormulaC17H37NO3
Molecular Weight303.5 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-]
InChIInChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1
InChIKeyHKVLOZLUWWLDFP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Hydrogen Carbonate (CAS 17351-62-1) for Phase-Transfer Catalysis and Radiopharmaceutical Synthesis


Tetrabutylammonium hydrogen carbonate (TBAHCO₃; CAS 17351-62-1), also referred to as tetrabutylammonium bicarbonate, is a quaternary ammonium salt that serves as a mild, non-nucleophilic base and phase-transfer catalyst (PTC) . It is widely employed in organic synthesis to facilitate reactions in non-polar media, leveraging the lipophilic tetrabutylammonium cation for efficient anion transfer . Its primary industrial and research utility lies in ¹⁸F-fluorination reactions for positron emission tomography (PET) tracer production, where it enables high radiochemical yields without the need for additional co-solvents or cryptands [1]. The compound is commercially available as a solid or as a 0.075 M aqueous solution, with applications extending to esterification, carboxylic acid synthesis, and buffering in analytical chemistry .

Why Tetrabutylammonium Hydrogen Carbonate (CAS 17351-62-1) Cannot Be Directly Substituted by Other Phase-Transfer Catalysts


Phase-transfer catalysts (PTCs) are not interchangeable due to significant differences in anion basicity, nucleophilicity, and lipophilicity, which directly impact reaction kinetics, by-product formation, and product yields in sensitive syntheses. For instance, while tetrabutylammonium hydroxide (TBAOH) is a strong base that can induce unwanted side reactions, tetrabutylammonium hydrogen carbonate (TBAHCO₃) provides a milder, non-nucleophilic alternative that minimizes degradation of base-sensitive substrates . In radiopharmaceutical production, the choice between TBAHCO₃ and cryptand-based systems like Kryptofix 222/K₂CO₃ profoundly affects both radiochemical yield and purification complexity, as TBAHCO₃-based elution systems eliminate the need for additional co-solvents and reduce by-product formation [1][2]. The quantitative evidence below demonstrates that TBAHCO₃ offers distinct advantages in specific reaction contexts that cannot be replicated by simply substituting another tetrabutylammonium salt or PTC.

Quantitative Evidence Guide: Tetrabutylammonium Hydrogen Carbonate (CAS 17351-62-1) vs. Comparator Phase-Transfer Catalysts


Comparable Radiochemical Yield to Kryptofix 222/K₂CO₃ in Automated ¹⁸F-Fluoroestradiol Synthesis with Simplified Workflow

In a direct head-to-head comparison for the automated synthesis of solvent-free 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES), tetrabutylammonium hydrogen carbonate (TBA·HCO₃) achieved a decay-corrected radiochemical yield (RCY) of 46.7 ± 0.77% (n=4), which was statistically comparable to the 48.7 ± 0.95% (n=4) obtained with the Kryptofix 222/K₂CO₃ (K222/K₂CO₃) system [1]. Both catalysts produced radiochemical purity exceeding 99%, and the study concluded there was no significant difference in catalytic activity between the two PTCs under identical automated conditions [1].

Radiopharmaceutical Synthesis PET Tracer Production Phase-Transfer Catalysis

Higher Product Yield and Lower By-Product Formation vs. Tetrabutylammonium Hydroxide in ¹⁸F-Labeling

A comparative study of phase-transfer catalysts for the synthesis of the PET tracer [¹⁸F]12 (specific structure not disclosed) revealed that tetrabutylammonium hydrogen carbonate (TBAHCO₃) provided a mean product yield of 47.6 ± 10.3% (n=3) under standard labeling conditions, significantly outperforming tetrabutylammonium hydroxide (TBAOH), which yielded only 2.3 ± 0.4% [1]. Furthermore, TBAHCO₃ generated substantially lower levels of a key by-product (12.6 ± 5.6%) compared to TBAOH (41.1 ± 5.5%) [1].

Radiochemistry ¹⁸F-Fluorination By-Product Minimization

Higher and More Consistent Radiochemical Yield vs. K₂CO₃/Kryptofix in [¹⁸F]Fallypride Automated Synthesis

In an automated synthesis of [¹⁸F]fallypride using low base concentrations, the use of 40% TBAHCO₃ (10 μL) as the phase-transfer catalyst resulted in a high radiochemical yield of approximately 68 ± 1.6% (decay-corrected, n=42), with a total synthesis time of 51 ± 1.2 min [1]. This performance was achieved using significantly less base (2 mg of tosyl-fallypride precursor in 1 mL acetonitrile at 100°C for 10 min) [1]. In contrast, a separate study using K₂CO₃/Kryptofix 2.2.2 for [¹⁸F]fallypride synthesis reported a lower not decay corrected yield of only 17-31% under comparable conditions [2].

Automated Radiopharmaceutical Production [¹⁸F]Fallypride Process Optimization

Lower H-Side Product Formation vs. K₂CO₃ in Copper-Mediated Radiofluorination

In a systematic investigation of copper-mediated radiofluorination (CMRF) for ¹⁸F-aryl synthesis, the use of tetrabutylammonium hydrogen carbonate (TBAHCO₃) as the eluting phase-transfer catalyst was compared to a system containing K₂CO₃ [1]. While various PTCs (including TBAHCO₃, TEHCO₃, TBAOTf) showed no significant individual influence on H-side product formation, the explicit exclusion of K₂CO₃ from the reaction mixture led to both an improved radiochemical conversion (RCC) and a measurable decrease in the undesired H-side product [1]. The optimal CMRF conditions using TBAHCO₃ (without K₂CO₃) achieved an RCC of 85% for [¹⁸F]biphenyl [1].

Copper-Mediated Radiofluorination (CMRF) Side Product Suppression Radiopharmaceutical Purity

Optimal Research and Industrial Application Scenarios for Tetrabutylammonium Hydrogen Carbonate (CAS 17351-62-1)


Automated, High-Throughput Production of PET Radiopharmaceuticals Requiring Streamlined Workflows

TBAHCO₃ is the preferred phase-transfer catalyst for automated synthesis modules producing ¹⁸F-labeled PET tracers such as [¹⁸F]FES, [¹⁸F]fallypride, and [¹⁸F]FLT. As demonstrated in Section 3, it delivers radiochemical yields statistically equivalent to or exceeding those of cryptand-based systems (46.7% vs. 48.7% RCY for [¹⁸F]FES [1]; 68% RCY for [¹⁸F]fallypride [2]), while simplifying the elution and drying steps and eliminating the need for additional co-solvents. This reduces overall synthesis time, minimizes potential sources of error, and improves the robustness of GMP-compliant production [1][2].

¹⁸F-Fluorination Reactions Where Strong Bases Cause Substrate Decomposition or High By-Product Levels

In reactions involving base-sensitive precursors or where by-product suppression is critical, TBAHCO₃ offers a distinct advantage over stronger quaternary ammonium hydroxides like TBAOH. The head-to-head comparison in [¹⁸F]12 synthesis showed that TBAHCO₃ yields a 45% higher product yield and 28% lower by-product formation than TBAOH under identical conditions [3]. This mild, non-nucleophilic character makes TBAHCO₃ the catalyst of choice for complex radiolabeling applications where substrate integrity must be maintained [3].

Copper-Mediated Radiofluorination (CMRF) Protocols Aiming to Minimize H-Side Product Impurities

For researchers employing CMRF to access ¹⁸F-aryl radiopharmaceuticals, TBAHCO₃ provides a route to improved radiochemical conversion (up to 85% RCC) while reducing the formation of challenging H-side products [4]. Unlike methods that incorporate K₂CO₃, TBAHCO₃-based elution systems allow for the exclusion of this base, which was shown to decrease side product generation and simplify HPLC purification [4]. This scenario is particularly relevant for the production of novel ¹⁸F-aryl tracers where high chemical purity is paramount [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for hydrogen carbonate;tetrabutylazanium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.